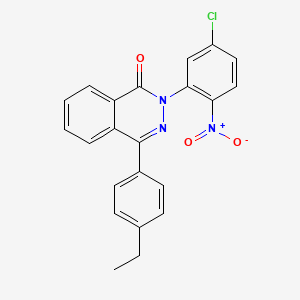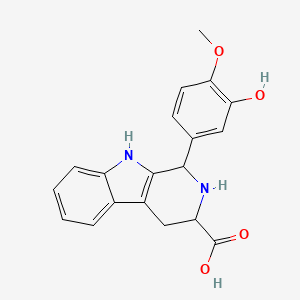![molecular formula C16H20ClN3OS B6038330 1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6038330.png)
1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "TAK-659" and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
TAK-659 inhibits BTK by binding to its active site, thereby preventing its activation and subsequent downstream signaling. This leads to a reduction in B cell activation and proliferation, which is critical in the pathogenesis of autoimmune diseases. TAK-659 has also been shown to inhibit the production of inflammatory cytokines, further supporting its potential therapeutic applications.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to reduce disease activity in animal models of rheumatoid arthritis and lupus. TAK-659 has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easily accessible for researchers. TAK-659 has also been extensively studied, with a wealth of data available on its mechanism of action and potential therapeutic applications. However, one limitation of TAK-659 is its specificity for BTK, which may limit its potential applications in other disease areas.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a potential therapeutic for autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with rheumatoid arthritis and lupus. Another area of interest is the potential applications of TAK-659 in other disease areas, such as cancer and infectious diseases. Further research is needed to fully understand the potential of TAK-659 in these areas.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 5-chloro-2-thiophenemethanol with 2-pyridinecarboxaldehyde to produce 5-chloro-2-[(2-pyridinyl)methyl]thiophene. This intermediate is then reacted with 3-piperidinol to produce TAK-659. The synthesis method of TAK-659 is well-established, and the compound can be easily synthesized in large quantities for research purposes.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in medical research. It has been shown to be a potent inhibitor of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and activation of B cells. BTK inhibitors have been identified as a promising therapeutic target for the treatment of various autoimmune diseases, including rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-[3-[[(5-chlorothiophen-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c17-15-6-5-14(22-15)10-18-9-12-3-1-7-19-16(12)20-8-2-4-13(21)11-20/h1,3,5-7,13,18,21H,2,4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTHQCABVBVJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNCC3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-4-fluorophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6038251.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
![3-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6038273.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B6038286.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B6038287.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6038290.png)
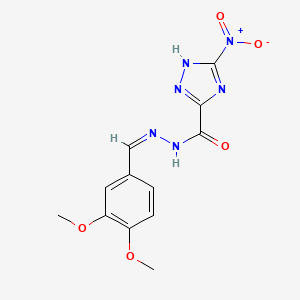
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6038301.png)
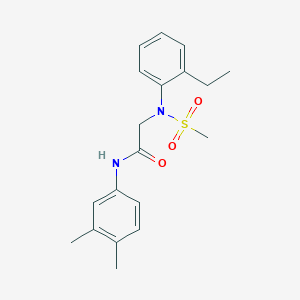
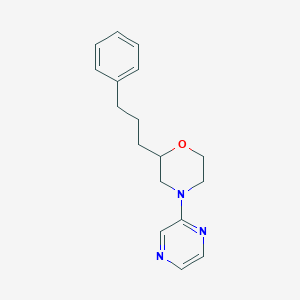
![N-(3-methoxyphenyl)-N'-{6-oxo-4-[(2-pyridinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B6038313.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B6038320.png)
